molecular formula C22H20FN7O4S B11247509 7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11247509
M. Wt: 497.5 g/mol
InChI Key: CIOLBTGRNCDFKP-UHFFFAOYSA-N
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Description

The compound “7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the fluorophenyl group, and the attachment of the piperazine and dioxinyl sulfonyl moieties. Common reagents and conditions used in these reactions include:

    Formation of Triazolopyrimidine Core: This step often involves cyclization reactions using hydrazine derivatives and appropriate precursors.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Attachment of Piperazine and Dioxinyl Sulfonyl Moieties: These steps may involve nucleophilic substitution reactions and sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for such complex molecules typically involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The dioxinyl moiety can be oxidized under specific conditions.

    Reduction: The triazolopyrimidine core may be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to certain active sites, modulating the activity of the target protein. The fluorophenyl group and other substituents may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7-(4-(Piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine): Lacks the dioxinyl sulfonyl moiety.

    7-(4-(Methylpiperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine): Contains a methyl group instead of the dioxinyl sulfonyl moiety.

Uniqueness

The presence of the dioxinyl sulfonyl moiety in the compound provides unique chemical properties, such as increased solubility and specific interactions with biological targets. This distinguishes it from other similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C22H20FN7O4S

Molecular Weight

497.5 g/mol

IUPAC Name

7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C22H20FN7O4S/c23-15-2-1-3-16(12-15)30-22-20(26-27-30)21(24-14-25-22)28-6-8-29(9-7-28)35(31,32)17-4-5-18-19(13-17)34-11-10-33-18/h1-5,12-14H,6-11H2

InChI Key

CIOLBTGRNCDFKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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